1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone
Description
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(2-amino-5-methylphenyl)-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-4-5-12(14)11(8-10)13(16)9-15-6-2-3-7-15/h4-5,8H,2-3,6-7,9,14H2,1H3 |
InChI Key |
WDLUMPQTLGADRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)CN2CCCC2 |
Origin of Product |
United States |
Biological Activity
1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone, with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activities, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 1-(2-amino-5-methylphenyl)-2-pyrrolidin-1-ylethanone |
| InChI Key | WDLUMPQTLGADRP-UHFFFAOYSA-N |
Antibacterial Activity
Research has highlighted the antibacterial properties of various pyrrolidine derivatives, including this compound. In vitro studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of pyrrolidine derivatives found that compounds similar to this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli , indicating strong antibacterial potential .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. The MIC values against common fungal strains such as Candida albicans were reported to be between 16.69 to 78.23 µM . This suggests that the compound could be a candidate for further development in antifungal therapeutics.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. One notable investigation involved the use of this compound in xenograft models for triple-negative breast cancer, where it reduced tumor viability by approximately 55% at a concentration of 10 µM after three days of treatment .
Research Findings on Antitumor Effects
The following table summarizes the findings related to the anticancer effects of related compounds:
| Compound | Cancer Type | Treatment Concentration | Effect on Viability |
|---|---|---|---|
| (±)-25 | Triple-Negative Breast Cancer | 10 µM | -55% viability |
| Pyrrolidine Derivatives | Various Cancer Cell Lines | Varies | Significant reduction |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Variations in the chemical structure can significantly influence its efficacy against various pathogens and cancer cells. For instance, modifications in the pyrrolidine ring or amino substituents can enhance antibacterial potency or improve selectivity towards cancer cells .
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone exhibits promising anticancer properties. A study summarized the effects of various related compounds on cancer cell viability, as shown in the table below:
| Compound | Cancer Type | Treatment Concentration | Effect on Viability |
|---|---|---|---|
| (±)-25 | Triple-Negative Breast Cancer | 10 µM | -55% viability |
| Pyrrolidine Derivatives | Various Cancer Cell Lines | Varies | Significant reduction |
These findings suggest that modifications to the pyrrolidine structure can enhance the compound's effectiveness against specific cancer types.
Antimicrobial Properties
The compound has also been studied for its antibacterial and antifungal activities. Its structural features allow it to interact with microbial cell membranes, potentially leading to cell lysis or inhibition of growth. Case studies have demonstrated its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Cosmetic Applications
Recent research has explored the use of this compound in cosmetic formulations. Due to its potential biological activity, it may serve as an active ingredient in products aimed at improving skin health or treating specific conditions. The use of such compounds in topical formulations has been linked to enhanced skin penetration and efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Variations in the chemical structure can significantly influence its efficacy against various pathogens and cancer cells. For instance:
- Modifications in the pyrrolidine ring can enhance antibacterial potency.
- Alterations in amino substituents may improve selectivity towards cancer cells.
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
- Antitumor Effects : A study published in a peer-reviewed journal detailed the synthesis and evaluation of derivatives of this compound, highlighting their potential as novel anticancer agents.
- Cosmetic Formulation : Research focused on developing stable topical formulations incorporating this compound demonstrated significant improvements in skin hydration and barrier function.
- Antimicrobial Testing : Laboratory investigations have shown that derivatives exhibit varying degrees of antimicrobial activity against clinically relevant strains.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Substituents on the phenyl ring significantly alter electronic properties and reactivity. Key comparisons include:
Key Observations :
Pyrrolidinyl vs. Other Heterocycles
The pyrrolidine ring’s five-membered structure is compared to other nitrogen-containing heterocycles:
Key Observations :
Key Observations :
Physicochemical Properties
Molecular weight and functional groups influence solubility and bioavailability:
Preparation Methods
Step 1: Preparation of α-Bromoketone Intermediate
- Starting from 2-amino-5-methylacetophenone or a related precursor, α-bromination is performed to introduce a bromine atom at the α-position of the ethanone moiety.
- Typical reagents: bromine or N-bromosuccinimide (NBS) under controlled temperature to avoid overbromination.
- Solvents: Ether or ethanol are commonly used for good solubility and reaction control.
Step 2: Nucleophilic Substitution with Pyrrolidine
- The α-bromoketone is reacted with excess pyrrolidine (usually 2-3 equivalents) in a solvent such as diethyl ether or ethanol.
- Reaction conditions: Stirring at 0°C to room temperature for 1–24 hours, allowing the nucleophilic pyrrolidine to displace the bromide, forming the pyrrolidin-1-yl ethanone moiety.
- The reaction mixture often turns orange, and separation of an oil or solid product occurs.
Step 3: Workup and Purification
- The reaction mixture is partitioned between water and ether to separate organic and aqueous layers.
- The organic layer is washed with acid (e.g., 1 M HCl) to remove excess amine, then basified (pH 8–9) with sodium carbonate or sodium hydroxide to liberate the free base.
- Drying over MgSO4 and filtration follows.
- The free base is often converted into a crystalline salt by treatment with ethereal HCl or recrystallized from ethanol/ether mixtures to improve purity and isolate solid product.
Step 4: Characterization and Confirmation
- Purity and structure confirmation are performed using spectroscopic methods:
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| α-Bromination solvent | Ether, ethanol | Low temperature to avoid side reactions |
| Pyrrolidine equivalents | 2–3 equivalents | Excess ensures complete substitution |
| Reaction temperature | 0°C to room temperature | Controls reaction rate and minimizes by-products |
| Reaction time | 1–24 hours | Longer times improve yield but require monitoring |
| Workup pH adjustment | Acid wash followed by basification (pH 8–9) | Ensures removal of impurities and isolation of free base |
| Purification solvents | Ethanol, ether, dichloromethane, hexane | Used for recrystallization and salt formation |
Research Findings and Yield Data
- Yields for similar pyrrolidinyl ketones prepared via this route range from 60% to 75%, depending on reaction scale and purification techniques.
- Diastereomeric purity can be enhanced by recrystallization and salt formation with chiral acids if stereochemistry is relevant.
- The presence of the amino group on the aromatic ring requires careful control of reaction pH and solvent choice to prevent side reactions or polymerization.
Alternative Synthetic Routes and Considerations
- Some literature reports the use of donor–acceptor cyclopropane ring-opening reactions to build pyrrolidin-2-one derivatives, which might be adapted for related compounds, but these are less direct for 1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone.
- Direct amination or reductive amination methods are less common due to the need for precise substitution patterns and the sensitivity of the amino group.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| α-Bromination | Bromine or NBS, ether/ethanol, 0°C | α-Bromoketone intermediate formation |
| Nucleophilic substitution | Pyrrolidine (2-3 eq.), Et2O or EtOH, RT, 1–24 h | Formation of pyrrolidin-1-yl ethanone moiety |
| Workup | Acid wash (1 M HCl), basify to pH 8–9 (Na2CO3) | Separation of free base, removal of impurities |
| Purification | Recrystallization from EtOH/Et2O, salt formation | Isolation of pure crystalline product |
| Characterization | NMR, IR, melting point, chromatography | Confirmation of structure and purity |
Q & A
Q. What strategies enable regioselective functionalization of the aromatic ring?
- Methodological Answer :
- Protective groups (e.g., BOC for amine protection) direct electrophilic substitution to the 5-methyl position.
- DFT calculations (Gaussian 16) predict electrophilic aromatic substitution (EAS) sites via Fukui indices. Experimental validation uses nitration/bromination followed by Suzuki coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
